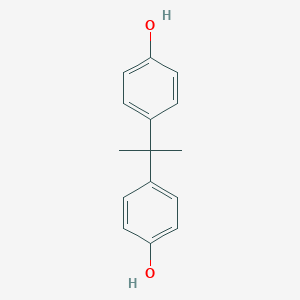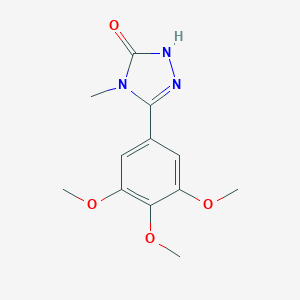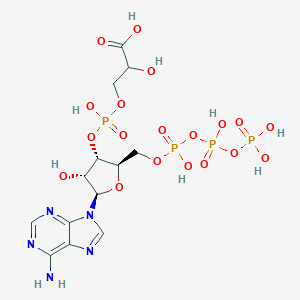
Oligophosphoglycerol-ATP
説明
ATP is a complex organic chemical that provides energy to drive many processes in living cells, e.g., muscle contraction, nerve impulse propagation, and chemical synthesis . Oligophosphoglycerol is a term that suggests a molecule made up of a small number of phosphoglycerol units. Phosphoglycerols are typically components of various lipids, particularly those found in biological membranes .
Synthesis Analysis
The synthesis of ATP in cells is carried out through several processes, the most efficient of which is oxidative phosphorylation, carried out in mitochondria . The synthesis of phosphoglycerols, on the other hand, is typically carried out through the glycerol phosphate pathway .Molecular Structure Analysis
ATP consists of an adenine ring, a ribose sugar, and three phosphate groups . Phosphoglycerols consist of a glycerol backbone to which one or more phosphate groups are attached .Chemical Reactions Analysis
ATP is involved in various types of reactions in the cell. Its hydrolysis to ADP is a key reaction that releases the energy stored in ATP . Phosphoglycerols, being a component of lipids, are involved in various metabolic reactions related to lipid metabolism .Physical And Chemical Properties Analysis
ATP is a solid at room temperature, highly soluble in water, and has a molecular weight of about 507.18 g/mol . Information on the physical and chemical properties of specific phosphoglycerols would depend on their exact chemical structure .科学的研究の応用
Mitochondrial ATPase Inhibition : Oligomycin, which inhibits mitochondrial ATPase, can slow ATP depletion and anaerobic glycolysis in the canine heart during total ischemia. This suggests a potential for reducing ATP utilization in certain conditions (Jennings, Reimer, & Steenbergen, 1991).
Aqueous Two-Phase System (ATPS) : ATPS is promising for extracting, separating, and enriching biomolecules, with applications in food and sewage treatment (Iqbal et al., 2016).
P-glycoprotein Oligomers : The existence of P-glycoprotein oligomers in multidrug resistant cells suggests a role in drug efflux pump function (Poruchynsky & Ling, 1994).
Oligodendrocytes in Multiple Sclerosis : Reduced glycolytic ATP production due to metabolic stress in oligodendrocytes in multiple sclerosis lesions can be potentially restored under optimal conditions, improving myelin maintenance (Cui et al., 2016).
ATP-Protein Interactions : ATP acts as a general nonspecific binder of proteins, suggesting a role in metabolite-mediated protein surface protection in cells (Nishizawa et al., 2021).
Alamar Blue Assay in Research : The Alamar Blue assay's poor correlation with the ATP bioluminescence assay indicates it should only be used as a preliminary screening tool in antisense oligodeoxynucleotide research (Squatrito, Connor, & Buller, 1995).
Cancer Therapy : Targeting tumor glycolysis with inhibitors is a promising approach for cancer therapy, as cancer cells rely heavily on glycolysis for energy production (Ganapathy-Kanniappan & Geschwind, 2013).
Mitochondrial Oxidative Phosphorylation : Essential for ATP formation and photosynthesis in barley leaf protoplasts, mitochondrial oxidative phosphorylation ensures efficient utilization of photosynthate by the cell (Krömer, Stitt, & Heldt, 1988).
Complex V in Phosphorylation : Understanding the structure and function of Complex V, crucial in phosphorylating ADP to ATP, may guide future therapeutic interventions (Jonckheere, Smeitink, & Rodenburg, 2011).
DNA Polymerase III Holoenzyme Activation : ATP (or dATP) is essential for forming an initiation complex with a primed DNA template by DNA polymerase III holoenzyme (Burgers & Kornberg, 1982).
将来の方向性
Research into ATP and its role in cellular processes is ongoing, with a focus on understanding its involvement in disease processes and potential therapeutic applications . Similarly, understanding the role of phosphoglycerols in biological membranes could have implications for various fields of biology and medicine .
特性
IUPAC Name |
3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O19P4/c14-10-7-11(16-3-15-10)18(4-17-7)12-8(20)9(35-39(26,27)32-1-5(19)13(21)22)6(34-12)2-33-40(28,29)37-41(30,31)36-38(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H,30,31)(H2,14,15,16)(H2,23,24,25)/t5?,6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGPWHMILIFADE-NRJACJQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC(C(=O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC(C(=O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O19P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80906910 | |
| Record name | 9-{3-O-[(2-Carboxy-2-hydroxyethoxy)(hydroxy)phosphoryl]-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oligophosphoglycerol-ATP | |
CAS RN |
101968-93-8 | |
| Record name | Oligophosphoglycerol-ATP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101968938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{3-O-[(2-Carboxy-2-hydroxyethoxy)(hydroxy)phosphoryl]-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80906910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)
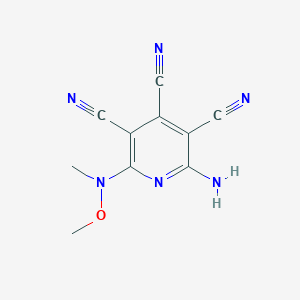
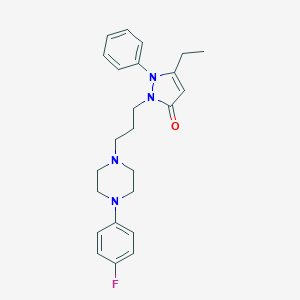
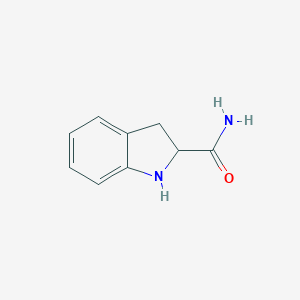
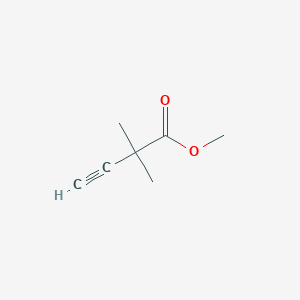
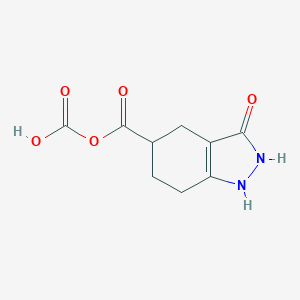
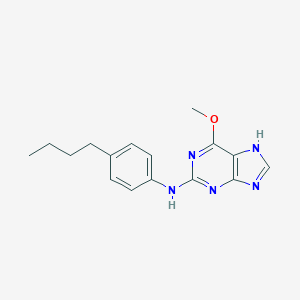
![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)
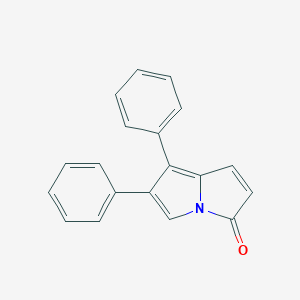
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)
